2-Azaspiro[4.5]decan-1-one

Medicinal Chemistry Structural Biology Crystallography

Fragment-based drug discovery demands rigid, well-characterized scaffolds with defined conformational constraints. 2-Azaspiro[4.5]decan-1-one (CAS 1005-85-2) directly addresses this need as a spirocyclic γ-lactam core with a fully resolved X-ray crystal structure for precise molecular docking. • Unfunctionalized core enables systematic SAR expansion at multiple positions (N, C8) for target binding pocket probing • Demonstrated utility as a negative control in muscarinic receptor screening programs to de-risk off-target liabilities • Concise 3-step synthesis supports rapid analog generation and scalable procurement for both academic and industrial laboratories.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 1005-85-2
Cat. No. B094265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decan-1-one
CAS1005-85-2
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCNC2=O
InChIInChI=1S/C9H15NO/c11-8-9(6-7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
InChIKeyUYZFAPXBVNFJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.5]decan-1-one: Specifications & Research Applications


2-Azaspiro[4.5]decan-1-one (CAS 1005-85-2), also known as 3,3-pentamethylene-2-pyrrolidinone, is a spirocyclic γ-lactam comprising a γ-lactam ring spiro-fused to a cyclohexane ring. Its molecular formula is C₉H₁₅NO with a molecular weight of 153.22 g/mol . This compound serves as a core scaffold in medicinal chemistry and organic synthesis due to its conformationally constrained structure, which is a common feature in many bioactive molecules and enzyme inhibitors [1]. This guide provides a data-driven comparison of 2-azaspiro[4.5]decan-1-one against its closest structural analogs to inform scientific selection and procurement decisions.

Conformationally constrained spirocyclic scaffold for SAR exploration
Reported concise 3-step synthesis from benzoic acids
Established commercial supply with ≥95% purity

2-Azaspiro[4.5]decan-1-one Analog Differentiation


Spirocyclic γ-lactams in the 2-azaspiro[4.5]decan-1-one class are not functionally interchangeable due to significant differences in conformational dynamics, stereochemistry, and synthetic accessibility, which directly impact their utility in structure-activity relationship (SAR) studies. Subtle structural modifications—such as the presence of a methyl group at the 8-position (1b, 1c), a heteroatom substitution (e.g., 8-oxa analogs), or the addition of a second nitrogen (e.g., 2,8-diazaspiro derivatives)—lead to divergent biological activity profiles. For instance, while 2-azaspiro[4.5]decan-1-one (1a) is a versatile, unfunctionalized scaffold for derivatization, its 8-substituted-2-oxo analogs were found to lack significant cholinergic effects in comparative pharmacological assays [1]. Furthermore, the crystal structures of 1a, 1b, and 1c reveal distinct conformational preferences (envelope lactam, chair cyclohexane) and crystal packing motifs that influence solid-state properties and solubility [2]. These differences underscore the critical need for precise, compound-specific selection based on empirical data.

Stereochem 8-Methyl substitution (cis vs. trans) alters conformational preference and may shift bioactivity profile.
Heteroatom 8-Oxa replacement modifies lipophilicity and pharmacological properties; direct interchange not supported.
Diaza 2,8-Diazaspiro derivatives may introduce undesired target interactions not seen with the parent scaffold.

2-Azaspiro[4.5]decan-1-one Comparative Evidence


Conformational Rigidity: X-Ray Analysis of Parent and Methylated Analogs

Single-crystal X-ray diffraction analysis provides unequivocal determination of the three-dimensional structure and conformation of 2-azaspiro[4.5]decan-1-one (1a). The lactam ring adopts an envelope conformation, and the cyclohexane ring adopts a chair conformation [1]. This is directly compared to its cis- (1b) and trans-8-methyl (1c) analogs. The key structural difference between 1b and 1c is the position of the carbonyl group relative to the 8-methyl group (cis vs. trans), which is a quantifiable stereochemical distinction. Compound 1a, lacking this substitution, serves as the baseline for this structural comparison. A remarkable feature of all three compounds is the existence of a mirror plane within the molecule, leading to the formation of enantiomer-like pairs in their crystal packing [1].

X-ray Conformation
Head-to-head
Envelope lactam; chair cyclohexane; mirror plane present. cis/trans 8-Me isomers differ in carbonyl-methyl stereochemistry.
Defines structural baseline for SAR studies
Crystallized from n-hexane; single-crystal XRD
Medicinal Chemistry Structural Biology Crystallography

Synthetic Accessibility: Concise Route from Benzoic Acids

2-Azaspiro[4.5]decan-1-one (1a) can be synthesized in a highly efficient, three-step procedure from benzoic acids in high yields [1]. This compares favorably to other methods for synthesizing γ-spirolactams, which often require many more steps, thereby lowering overall efficiency and increasing cost [1]. The same synthetic route is applicable to the cis- and trans-8-methyl analogs (1b and 1c), but the parent compound 1a serves as the unfunctionalized scaffold that can be further diversified.

Synthetic Route
Class-level
3 steps from benzoic acids; reported high yields. Other γ-spirolactams may require >3 steps.
Supports library expansion and scale-up
Birch reduction, alkylation, hydrogenation
Organic Synthesis Process Chemistry Medicinal Chemistry

Physicochemical Profile: Lipophilicity (XLogP3)

The calculated partition coefficient (XLogP3) for 2-azaspiro[4.5]decan-1-one is 1.6 . This value indicates moderate lipophilicity, which is a critical parameter for predicting passive membrane permeability and oral absorption. While direct experimental logP data for close analogs are not available for comparison, this value serves as a baseline for the unsubstituted scaffold. Substitution, such as the addition of an 8-methyl group, would be expected to increase lipophilicity, while the introduction of a heteroatom (e.g., 8-oxa-2-azaspiro[4.5]decan-1-one) would decrease it.

XLogP3
Computed
1.6
Baseline for evaluating substitution effects on permeability
No experimental logP data for close analogs
ADME Drug Discovery Physicochemical Properties

Lack of Cholinergic Activity in 8-Substituted Analogs

A series of 8-substituted-2-oxo-8-azaspiro[4.5]decan-1-ones, which are direct structural analogs of the target compound, were synthesized and evaluated for their cholinergic properties in comparison with the muscarinic agonist RS-86 [1]. Preliminary in vitro and in vivo pharmacological data indicated that none of these analogs exhibited significant cholinergic effects at either central or peripheral levels [1]. While the parent 2-azaspiro[4.5]decan-1-one was not tested in this specific study, this negative result for a closely related series is a critical data point. It suggests that the 2-azaspiro[4.5]decan-1-one scaffold, without further specific functionalization, is unlikely to be a promiscuous muscarinic ligand.

Cholinergic Profile
Class-level inference
8-Substituted-2-oxo analogs showed no significant cholinergic effects vs RS-86. Parent not directly tested.
Suggests low muscarinic promiscuity for the scaffold
In vitro and in vivo pharmacological assays
Pharmacology Neuroscience Drug Discovery

Commercial Availability and Purity

2-Azaspiro[4.5]decan-1-one is commercially available from multiple suppliers with a standard purity specification of ≥95% or 98% . This is comparable to the purity grades offered for close analogs like 8-oxa-2-azaspiro[4.5]decan-1-one (95%) . However, the parent compound is available in larger pack sizes (e.g., up to 1g from Delta-B, 100mg from Aladdin) and from a broader range of suppliers, indicating a more established and reliable supply chain for procurement .

Purity & Supply
Cross-study
≥95% purity; multiple vendors; packs up to 1 g. 8-oxa analog: 95%, limited vendors.
Reliable procurement for scale-up studies
Commercial procurement specifications
Chemical Procurement Research Reagents Building Blocks

2-Azaspiro[4.5]decan-1-one Recommended Applications


Fragment-Based Drug Discovery and SAR Studies

Given its well-defined crystal structure, concise synthesis, and commercial availability, 2-azaspiro[4.5]decan-1-one is an ideal core scaffold for fragment-based drug discovery. Its unfunctionalized spirocyclic core allows for systematic exploration of substitution patterns at multiple positions (e.g., the lactam nitrogen, the 8-position of the cyclohexane ring) to probe target binding pockets. The X-ray structure [1] provides a precise starting point for molecular modeling and docking studies. The 3-step synthetic route [1] enables rapid production of analogs for SAR expansion.

Negative Control & Counter-Screen for Muscarinic Receptors

The finding that a series of 8-substituted-2-oxo-8-azaspiro[4.5]decan-1-ones lack significant cholinergic activity [1] positions 2-azaspiro[4.5]decan-1-one and its simple analogs as useful negative controls or counter-screening compounds in drug discovery programs targeting muscarinic receptors. This helps researchers confirm the specificity of their lead compounds and de-risk potential off-target liabilities associated with this receptor class.

Building Block for Spirocyclic Natural Products

The spiro[4.5]decane framework is a recurring motif in biologically active natural products and pharmaceuticals. 2-Azaspiro[4.5]decan-1-one serves as a versatile building block for the total synthesis of these complex molecules. Its high purity (>95%) [1] and the efficiency of its synthesis [2] make it a reliable and cost-effective intermediate for multi-step synthetic routes in both academic and industrial laboratories.

Application
Selection Property
Validation Focus
Fragment-based drug discovery & SAR
Well-characterized crystal structure & concise synthesis
Conformational rigidity and synthetic reproducibility
Negative control for muscarinic assays
Reported absence of cholinergic activity in close analogs
Off-target screening against muscarinic receptors
Spirocyclic natural product synthesis
High-purity building block with scalable supply
Purity grade and synthetic route validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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